5-methoxy-3-nitro-1H-pyrazole
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Overview
Description
5-Methoxy-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-nitro-1H-pyrazole typically involves the nitration of 5-methoxy-1H-pyrazole. One common method includes the reaction of 5-methoxy-1H-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-methoxy-3-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-methoxy-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrazole: Lacks the methoxy group, resulting in different reactivity and properties.
5-Methoxy-1H-pyrazole: Lacks the nitro group, affecting its chemical behavior and applications.
5-Amino-3-nitro-1H-pyrazole: Contains an amino group instead of a methoxy group, leading to different biological activities
Uniqueness
5-Methoxy-3-nitro-1H-pyrazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5N3O3 |
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Molecular Weight |
143.10 g/mol |
IUPAC Name |
3-methoxy-5-nitro-1H-pyrazole |
InChI |
InChI=1S/C4H5N3O3/c1-10-4-2-3(5-6-4)7(8)9/h2H,1H3,(H,5,6) |
InChI Key |
ROTJZXXCHVWTBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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